Cas no 2770487-00-6 (3-(3-Fluorophenyl)azetidine-2-carboxylic acid)

3-(3-Fluorophenyl)azetidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-37408282
- 2770487-00-6
- 3-(3-fluorophenyl)azetidine-2-carboxylic acid
- 3-(3-Fluorophenyl)azetidine-2-carboxylic acid
-
- インチ: 1S/C10H10FNO2/c11-7-3-1-2-6(4-7)8-5-12-9(8)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
- InChIKey: BJQNCGBKTVHGFL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C1CNC1C(=O)O
計算された属性
- せいみつぶんしりょう: 195.06955672g/mol
- どういたいしつりょう: 195.06955672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
3-(3-Fluorophenyl)azetidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37408282-1.0g |
3-(3-fluorophenyl)azetidine-2-carboxylic acid |
2770487-00-6 | 1g |
$0.0 | 2023-06-06 |
3-(3-Fluorophenyl)azetidine-2-carboxylic acid 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
3-(3-Fluorophenyl)azetidine-2-carboxylic acidに関する追加情報
Exploring the Potential of 3-(3-Fluorophenyl)azetidine-2-carboxylic acid (CAS No. 2770487-00-6) in Modern Pharmaceutical Research
In the rapidly evolving field of medicinal chemistry, 3-(3-Fluorophenyl)azetidine-2-carboxylic acid (CAS No. 2770487-00-6) has emerged as a compound of significant interest. This fluorinated azetidine derivative is gaining attention due to its unique structural features and potential applications in drug discovery. Researchers are particularly intrigued by its azetidine-carboxylic acid scaffold, which offers a balance of rigidity and flexibility – a rare combination that could unlock new possibilities in small molecule therapeutics.
The compound's 3-fluorophenyl substitution pattern makes it especially valuable for studying structure-activity relationships (SAR) in medicinal chemistry. Recent studies suggest that this fluorinated building block may play a crucial role in developing novel enzyme inhibitors and receptor modulators. As the pharmaceutical industry continues to explore bioisosteric replacements and metabolic stability enhancers, compounds like 3-(3-Fluorophenyl)azetidine-2-carboxylic acid are becoming increasingly important in lead optimization processes.
One of the most searched topics in pharmaceutical research today revolves around improving drug bioavailability and blood-brain barrier penetration. Interestingly, the azetidine ring system in this compound has shown promise in addressing these challenges. The 2770487-00-6 compound's molecular weight and lipophilicity profile fall within desirable ranges for CNS-active drugs, making it a subject of intense study for neurological disorder treatments. Researchers are particularly excited about its potential in neurodegenerative disease research, where fluorinated compounds have demonstrated unique advantages.
The synthetic versatility of 3-(3-Fluorophenyl)azetidine-2-carboxylic acid also makes it valuable for combinatorial chemistry approaches. Its carboxylic acid functionality allows for easy derivatization, enabling the creation of diverse amide libraries and ester prodrugs. This characteristic aligns perfectly with current trends in high-throughput screening and fragment-based drug design, two areas that consistently rank among the most searched topics in pharmaceutical databases.
From a medicinal chemistry perspective, the stereochemistry of this compound presents intriguing possibilities. The azetidine-2-carboxylic acid moiety contains a chiral center that could be exploited for enantioselective interactions with biological targets. This feature is particularly relevant given the growing emphasis on chiral drugs in modern therapeutics, a topic that generates significant interest in both academic and industrial research circles.
Recent advances in cryo-EM and X-ray crystallography have enabled researchers to better understand how compounds like 3-(3-Fluorophenyl)azetidine-2-carboxylic acid interact with protein targets at atomic resolution. These structural biology techniques, frequently searched by pharmaceutical professionals, are helping to elucidate the compound's potential as a molecular scaffold for designing allosteric modulators and protein-protein interaction inhibitors.
The compound's metabolic stability is another area of active investigation. The fluorine atom at the 3-position of the phenyl ring may protect against oxidative metabolism, a feature that could translate to improved pharmacokinetic properties. This aspect is particularly important given the pharmaceutical industry's ongoing focus on drug metabolism and half-life extension strategies.
In the context of personalized medicine and precision therapeutics, 3-(3-Fluorophenyl)azetidine-2-carboxylic acid offers interesting possibilities for targeted drug design. Its modular structure allows for systematic modifications to optimize target selectivity, a crucial consideration in developing next-generation therapeutics with reduced off-target effects. This aligns with current patient and physician concerns about drug specificity and treatment personalization.
As researchers continue to explore new chemical space in drug discovery, compounds like 3-(3-Fluorophenyl)azetidine-2-carboxylic acid (CAS No. 2770487-00-6) represent valuable tools for expanding our medicinal chemistry toolkit. Its unique combination of fluorine chemistry, constrained heterocycles, and versatile functional groups positions it as a promising candidate for addressing some of the most challenging problems in modern pharmaceutical development.
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